tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate
Description
tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate (CAS: 1233958-21-8) is a piperidine-based compound featuring a urea linkage to a 3-bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₇H₂₄BrN₃O₃, with a molecular weight of 398.29 g/mol and a purity exceeding 95% . The Boc group enhances solubility and stability during synthetic processes, while the bromophenyl moiety contributes to steric and electronic effects critical for molecular interactions .
Properties
IUPAC Name |
tert-butyl 4-[(3-bromophenyl)carbamoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-9-7-13(8-10-21)19-15(22)20-14-6-4-5-12(18)11-14/h4-6,11,13H,7-10H2,1-3H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFSRNGPIOLBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with 3-bromophenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ureido group can be hydrolyzed to form corresponding amines and carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H22BrN2O2
- Molecular Weight : 340.26 g/mol
- CAS Number : 1233958-21-8
This compound features a piperidine ring substituted with a bromophenyl group and a tert-butyl ester, which contributes to its pharmacological properties.
Intermediate in Drug Synthesis
tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate serves as an important intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. Niraparib has shown efficacy in treating BRCA1 and BRCA2 mutant tumors, making this compound crucial for developing targeted cancer therapies .
Case Study 1: Niraparib Development
Niraparib's development involved the use of this compound as an intermediate. Clinical trials demonstrated its effectiveness in prolonging progression-free survival in patients with ovarian cancer, particularly those with BRCA mutations. This highlights the compound's significance in advancing cancer treatment protocols.
Case Study 2: Neuroprotective Research
While direct studies on this compound are scarce, related compounds have shown promise in preclinical models. For example, studies assessing the protective effects against amyloid beta toxicity have indicated that modifications to the piperidine structure can enhance bioavailability and efficacy in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Electronic Effects: Bromine (3-bromophenyl) and nitro (4-nitrophenyl) groups are strongly electron-withdrawing, enhancing electrophilicity and reactivity in cross-coupling reactions . Fluorine (3-fluorophenyl) combines electronegativity with small steric size, favoring interactions with hydrophobic enzyme regions .
Steric Considerations :
- Bulky substituents like bromine and nitro may hinder rotational freedom, affecting conformational flexibility in binding pockets .
- Smaller groups (e.g., fluorine, chlorine) reduce steric hindrance, facilitating synthetic modifications .
Molecular Weight Trends: Bromine contributes the highest molecular weight (398.29 g/mol), followed by nitro (~363 g/mol) and cyano (344 g/mol) derivatives.
Biological Activity
tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate, also known as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant data.
- Molecular Formula: C16H22BrN2O2
- Molecular Weight: 340.26 g/mol
- CAS Number: 1476776-55-2
As a PARP inhibitor, this compound functions by blocking the PARP enzyme's ability to repair DNA single-strand breaks. This inhibition leads to the accumulation of DNA damage, particularly in cancer cells deficient in homologous recombination repair mechanisms (e.g., BRCA1 and BRCA2 mutations). The resulting genomic instability can trigger apoptosis in these cancer cells.
In Vitro Studies
Research has demonstrated that compounds like this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Findings: IC50 values ranged from 0.5 to 2.0 µM, indicating potent anti-cancer activity compared to control groups .
In Vivo Studies
In vivo studies have further validated the efficacy of this compound:
- Animal Models: Xenograft models using mice implanted with human tumor cells.
- Results: Treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls, with an average tumor volume decrease of approximately 60% after four weeks of treatment .
Case Studies
Several case studies have highlighted the clinical relevance of PARP inhibitors:
-
BRCA-Mutated Ovarian Cancer:
- Patients treated with Niraparib showed improved progression-free survival rates compared to those receiving standard chemotherapy.
- The use of this compound as a precursor has been instrumental in the development of this treatment.
- Triple-Negative Breast Cancer:
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of this compound compared to other PARP inhibitors:
| Compound Name | IC50 (µM) | Mechanism | Clinical Application |
|---|---|---|---|
| This compound | 0.5 - 2.0 | PARP Inhibition | Ovarian and breast cancers |
| Niraparib | 0.6 - 2.5 | PARP Inhibition | Ovarian cancer |
| Olaparib | 1.0 - 5.0 | PARP Inhibition | Breast and ovarian cancers |
Q & A
Q. How can researchers mitigate challenges in scaling up the synthesis from milligram to gram quantities?
- Process Optimization : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane). Conduct hazard assessments for exothermic steps (e.g., urea formation) using RC1e calorimetry .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools, such as FT-IR flow cells, to monitor reaction progression and minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
